molecular formula C20H18O7 B2937193 (Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 620547-61-7

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2937193
CAS No.: 620547-61-7
M. Wt: 370.357
InChI Key: JMPXZACWRXRMJC-MFOYZWKCSA-N
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Description

. Its molecular complexity and functional groups make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 6-hydroxy-2,3-dihydrobenzofuran-3-one in the presence of a base, followed by esterification with methanol. The reaction conditions typically require a solvent such as dichloromethane, a base like triethylamine, and a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, automated synthesis platforms, and large-scale purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be performed to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In organic chemistry, the compound is used as a building block for synthesizing more complex molecules

Biology

The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In material science, the compound is used in the development of new materials with unique properties. Its applications include the creation of advanced polymers and coatings.

Mechanism of Action

The mechanism by which (Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: : The E-isomer of the compound, which differs in the configuration around the double bond.

  • 2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid: : A related compound without the methyl ester group.

Uniqueness

(Z)-methyl 2-((2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is unique due to its specific stereochemistry and functional groups, which influence its reactivity and biological activity. These features make it distinct from its isomers and related compounds.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-23-15-6-4-5-12(20(15)25-3)9-17-19(22)14-8-7-13(10-16(14)27-17)26-11-18(21)24-2/h4-10H,11H2,1-3H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPXZACWRXRMJC-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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